molecular formula C17H18N4O2S B1341097 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid CAS No. 912770-78-6

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid

Cat. No.: B1341097
CAS No.: 912770-78-6
M. Wt: 342.4 g/mol
InChI Key: FSCRVLMRQDOLSM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its unique tri-component molecular architecture. The compound is officially registered under Chemical Abstracts Service number 912770-78-6, establishing its distinct identity within chemical databases. The molecular formula C17H18N4O2S reflects the integration of seventeen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 342.42 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the name explicitly describing the spatial arrangement of its constituent heterocyclic components. The thiophene ring system is positioned at the 2-position of the imidazo[1,2-a]pyrimidine core, while the piperidine ring bears a carboxylic acid functional group at the 3-position. This naming convention ensures precise identification and distinguishes it from related positional isomers, particularly the 2-carboxylic acid and 4-carboxylic acid variants that possess different Chemical Abstracts Service numbers.

The compound's structural complexity arises from the methylene bridge connecting the imidazo[1,2-a]pyrimidine system to the piperidine ring, creating a flexible linker that allows for conformational diversity. The presence of multiple nitrogen atoms distributed across the imidazo[1,2-a]pyrimidine framework contributes to the compound's potential for hydrogen bonding interactions and metal coordination. The carboxylic acid functional group provides an ionizable center that significantly influences the compound's physicochemical properties, including solubility characteristics and biological membrane permeability.

Historical Development of Imidazo[1,2-a]pyrimidine Derivatives

The development of imidazo[1,2-a]pyrimidine derivatives has evolved significantly over the past several decades, emerging as a privileged scaffold in medicinal chemistry research. The foundational work in this area began with the recognition that imidazo[1,2-a]pyrimidine represents a bioisosteric replacement for other nitrogen-containing heterocycles, offering unique electronic and steric properties that enhance biological activity. The systematic exploration of this heterocyclic framework has been driven by the observation that imidazo[1,2-a]pyrimidine derivatives exhibit remarkable diversity in their biological activities, including anti-cancer, anti-viral, anti-microbial, anti-fungal, and anti-inflammatory properties.

The synthetic methodology for constructing imidazo[1,2-a]pyrimidine derivatives has undergone substantial refinement, with researchers developing multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reaction sequences. Professor Alan Roy Katritzky, recognized as a legend in heterocyclic chemistry, contributed significantly to the field by developing one-pot synthesis methods for imidazo[1,2-a]pyrimidines using 2-aminopyrimidine and specialized reagents. These synthetic advances have enabled the preparation of structurally diverse derivatives with varying substitution patterns at critical positions.

The historical progression has been marked by the development of specialized synthetic routes that allow for functionalization at the 3-position of the imidazo[1,2-a]pyrimidine core. Recent synthetic approaches have incorporated solid-phase support systems, formylation reactions applied to monosaccharides, and the utilization of imidazolin-2-oxime ethers as reactive intermediates. The evolution of these methodologies has facilitated the preparation of compounds with enhanced pharmacological profiles and improved drug-like properties.

Contemporary research has focused on the development of Schiff base derivatives of imidazo[1,2-a]pyrimidine, which have shown promising results in computational studies targeting specific biological pathways. The synthesis of these derivatives follows well-established protocols involving condensation reactions between 2-aminopyrimidine and substituted aldehydes, with reported yields often exceeding 67 percent under optimized reaction conditions. The melting point characteristics of these compounds, typically ranging from 233 to 234 degrees Celsius, indicate their thermal stability and crystalline nature.

Significance of Thiophene and Piperidine Moieties in Medicinal Chemistry

The incorporation of thiophene and piperidine moieties into pharmaceutical compounds has established these heterocyclic systems as fundamental building blocks in modern drug design. Thiophene, characterized as a five-membered heteroaromatic compound containing a sulfur atom, exhibits remarkable similarity to benzene in its physicochemical properties, making it an excellent bioisosteric replacement. The boiling point of thiophene at 84.4 degrees Celsius closely parallels that of benzene at 81.1 degrees Celsius, demonstrating their comparable volatility characteristics. This structural similarity enables thiophene to participate in similar chemical reactions while introducing unique electronic properties through the presence of sulfur.

The medicinal significance of thiophene derivatives extends across multiple therapeutic areas, with documented antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. The electron pairs on sulfur are significantly delocalized within the pi electron system, conferring high reactivity and enabling diverse chemical modifications. Thiophene readily undergoes sulfonation, nitration, halogenation, and acylation reactions, providing synthetic chemists with versatile pathways for structural modification and optimization. The thiophene ring system also contributes to metabolic stability and can enhance the pharmacokinetic profile of pharmaceutical compounds.

Piperidine scaffolds have gained recognition as prevalent structural cores in a substantial number of active pharmaceutical agents, with chiral piperidine derivatives receiving particular attention due to their enhanced adaptability to protein-binding sites. According to United States Food and Drug Administration data from 2015 to June 2020, nine approved drugs containing chiral piperidine structures were identified among 245 total drug approvals, including both small molecules and macromolecules. These compounds demonstrate the clinical relevance of piperidine-containing structures in contemporary pharmaceutical development.

The physicochemical properties of piperidine rings can be modulated through the introduction of chiral centers, which significantly influence biological activity through improved protein-target interactions. The six-membered nitrogenous heterocyclic structure of piperidine provides both hydrophilic and lipophilic characteristics, allowing for balanced pharmacokinetic properties. The presence of the carboxylic acid functional group at the 3-position of the piperidine ring in the target compound introduces additional ionizable character, potentially enhancing solubility and membrane permeability characteristics.

Structural Component Molecular Properties Medicinal Significance
Thiophene Ring Five-membered heteroaromatic system, boiling point 84.4°C Antimicrobial, anti-inflammatory, antitumor activities
Imidazo[1,2-a]pyrimidine Core Bicyclic nitrogen-containing framework Anti-cancer, anti-viral, enzyme inhibition
Piperidine Ring Six-membered saturated nitrogen heterocycle Enhanced protein binding, improved pharmacokinetics
Carboxylic Acid Group Ionizable functional group at 3-position Solubility enhancement, membrane permeability

The integration of these three distinct structural elements in this compound represents a sophisticated approach to molecular design that leverages the individual strengths of each component. The thiophene moiety contributes aromatic character and potential for pi-pi stacking interactions, while the imidazo[1,2-a]pyrimidine core provides multiple nitrogen atoms for hydrogen bonding and metal coordination. The piperidine ring with its carboxylic acid substituent offers conformational flexibility and ionizable character, creating a compound with diverse interaction possibilities and promising pharmaceutical potential.

Properties

IUPAC Name

1-[(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(23)12-4-1-7-20(10-12)11-13-15(14-5-2-9-24-14)19-17-18-6-3-8-21(13)17/h2-3,5-6,8-9,12H,1,4,7,10-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCRVLMRQDOLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(N=C3N2C=CC=N3)C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587549
Record name 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-78-6
Record name 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Method

The imidazo[1,2-a]pyrimidine scaffold is commonly synthesized via cyclocondensation of 2-aminopyrimidine derivatives with α-haloketones or α-haloaldehydes. For the thiophene-substituted variant:

  • Starting materials: 2-aminopyrimidine and 2-bromoacetylthiophene or related α-bromo ketone bearing the thiophene ring.
  • Reaction conditions: Typically reflux in polar aprotic solvents such as DMF or ethanol, sometimes with a base like triethylamine to facilitate cyclization.
  • Outcome: Formation of the fused imidazo[1,2-a]pyrimidine ring system with the thiophene substituent at the 2-position.

This method is favored for its straightforwardness and ability to introduce diverse substituents on the heterocyclic core.

One-Pot Multicomponent Reactions

Recent advances include one-pot multicomponent reactions combining 2-aminopyrimidine, thiophene aldehyde, and other reagents under Pd-catalyzed or acid-catalyzed conditions to form the imidazo[1,2-a]pyrimidine core directly. These methods improve efficiency and reduce purification steps.

Coupling with Piperidine-3-carboxylic Acid

Nucleophilic Substitution

The halomethylated imidazo[1,2-a]pyrimidine intermediate undergoes nucleophilic substitution with piperidine-3-carboxylic acid or its salt:

  • Reaction conditions: Typically performed in polar solvents such as DMF or DMSO at elevated temperatures (50–100°C).
  • Base: A mild base (e.g., potassium carbonate) may be used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
  • Outcome: Formation of the target compound via substitution of the halogen by the piperidine nitrogen, linking the two moieties through a methylene bridge.

Protection/Deprotection Strategies

To prevent side reactions involving the carboxylic acid group during coupling, it may be protected as an ester (e.g., methyl or ethyl ester) prior to the substitution step, followed by hydrolysis to regenerate the free acid after coupling.

Purification and Characterization

  • Purification: Typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization: Confirmed by spectroscopic methods including ^1H and ^13C NMR, high-resolution mass spectrometry (HRMS), and, if necessary, X-ray crystallography to verify stereochemistry and purity.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclocondensation 2-Aminopyrimidine + α-bromoacetylthiophene, reflux in DMF/EtOH Formation of imidazo[1,2-a]pyrimidine core with thiophene substituent
2 Bromomethylation NBS or paraformaldehyde + HBr, mild acid Introduction of bromomethyl group at 3-position
3 Nucleophilic substitution Piperidine-3-carboxylic acid (or ester), K2CO3, DMF, 50–100°C Coupling to form methylene-linked piperidine derivative
4 Deprotection (if needed) Acidic or basic hydrolysis Regeneration of free carboxylic acid
5 Purification Recrystallization or chromatography Isolation of pure target compound

Research Findings and Optimization Notes

  • Yield optimization: Catalyst screening (e.g., Pd-based catalysts) and solvent choice (DMF, DMSO, tert-butanol) significantly affect coupling efficiency.
  • Protecting groups: Esterification of the carboxylic acid improves coupling yields by preventing side reactions.
  • Reaction monitoring: TLC and HPLC-MS are used to track reaction progress and purity.
  • Stability: The compound is stable under physiological conditions, facilitating biological testing.

Biological Activity

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring and an imidazo[1,2-a]pyridine moiety substituted with a thiophene group. The molecular formula is C18H19N3O2S, with a molecular weight of approximately 341.43 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Biological Activity

Research indicates that compounds related to imidazo[1,2-a]pyridines exhibit a range of biological activities. Specifically, this compound has demonstrated promising therapeutic potential in treating various diseases, including:

  • Anti-inflammatory effects : Preliminary studies suggest that the compound may modulate inflammatory pathways.
  • Anticancer properties : The compound's structure allows for interactions with specific cancer-related targets, potentially inhibiting tumor growth.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies have focused on:

  • Target binding : The compound may bind to specific receptors or enzymes involved in disease processes.
  • Signal transduction pathways : It could influence pathways that regulate cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that may provide enhanced selectivity and potency against particular biological targets compared to its analogs. Below is a comparative table of structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidineC12H10N4Known for c-KIT kinase inhibition
1-(Thienyl)imidazo[1,2-a]pyridineC10H8N2SExhibits antimicrobial properties
1-(Piperidinyl)imidazo[1,2-a]pyridineC13H15N3Potential neuroactive effects

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Study Examples

  • Anti-cancer Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the efficacy of imidazo[1,2-a]pyridines in inhibiting cancer cell proliferation. The study showed that modifications to the piperidine ring could enhance activity against specific cancer types.
  • Inflammatory Response Modulation :
    • Research in Pharmacology Reports indicated that compounds with thiophene substitutions exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Future Directions

Further research is needed to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo studies : To assess the pharmacokinetics and safety profile.
  • Structure-activity relationship (SAR) studies: To optimize the compound's efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
  • 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid (CAS 1029107-31-0, MW 259.3) replaces the pyrimidine ring with a pyridine moiety, reducing nitrogen content from two to one.
  • 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-2-carboxylic acid (CAS 1029106-99-7) retains the thiophene substituent but uses a pyridine core. Medicinal applications are suggested, though specific activity data are unavailable .
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine Derivatives
  • The patent EP2022/06 describes 4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide , which introduces a pyrrolo-pyrazine system. This expanded heterocycle may enhance π-π stacking but complicates synthesis due to protective group requirements .

Substituent Modifications

Thiophen-2-yl vs. Benzo[1,3]dioxol-5-yl
  • 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid (CAS 912770-72-0) replaces thiophene with a benzo[1,3]dioxol group.
Biphenyl-4-yl Substituents
  • 1-{[2-(Biphenyl-4-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid (CAS 881040-45-5) incorporates a biphenyl group, enhancing aromatic surface area for hydrophobic interactions. This modification may improve binding affinity to targets requiring extended planar interactions .

Piperidine vs. Pyrrolidine Backbone

  • 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid (CAS 876509-14-7, MW 328.39) substitutes piperidine with pyrrolidine, reducing ring size from six- to five-membered. The shorter backbone increases conformational rigidity and alters the spatial orientation of the carboxylic acid group (position 2 vs. 3), impacting target engagement .

Carboxylic Acid Positional Isomerism

  • 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid (CAS 1029107-31-0) places the carboxylic acid at position 2 of the piperidine ring. Compared to the target compound (position 3), this may reduce steric hindrance and modulate acidity (pKa differences), influencing ionic interactions with biological targets .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

  • The target compound’s molecular weight (~328–330 g/mol) is comparable to analogs like the pyrrolidine variant (MW 328.39) .
  • Carboxylic acid groups enhance water solubility, but bulky substituents (e.g., benzo[1,3]dioxol) may counteract this by increasing logP values .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid, and what intermediates are critical?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construct the imidazo[1,2-a]pyrimidine ring via cyclization of 2-aminopyrimidine derivatives with α-haloketones. For thiophene incorporation, use 2-bromo-1-(thiophen-2-yl)ethanone as a key intermediate (analogous to methods for thiophen-3-yl derivatives in ).

Methylation and Coupling : Introduce the methylene linker at position 3 of the imidazo[1,2-a]pyrimidine using alkylation reagents (e.g., bromomethyl-piperidine derivatives).

Piperidine-3-carboxylic Acid Attachment : Employ nucleophilic substitution or coupling reactions to attach the piperidine-3-carboxylic acid moiety, ensuring stereochemical control if applicable .
Key Intermediates :

  • 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidine
  • Bromomethyl-substituted intermediates for linker attachment .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Identify characteristic peaks:
    • Thiophene protons at δ 6.8–7.5 ppm (aromatic region).
    • Imidazo[1,2-a]pyrimidine protons (e.g., H-5 and H-7) between δ 7.0–8.5 ppm.
    • Piperidine ring protons (δ 1.5–3.5 ppm) and carboxylic acid protons (broad signal at δ 10–12 ppm) .
  • HRMS : Verify molecular ion ([M+H]+) matching the calculated mass (C17H16N4O2S: 356.09 g/mol).
  • IR Spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final compound?

Methodological Answer: Optimization strategies include:

  • Catalysis : Use palladium catalysts for Suzuki-Miyaura coupling to attach the thiophene ring (if applicable) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.
Parameter Optimal Condition Yield Improvement
Catalyst (Pd(PPh₃)₄)5 mol%15–20% increase
Reaction Time12–16 hoursReduces byproducts
PurificationColumn chromatography (SiO₂, EtOAc/hexane)Purity >95%

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer: Contradictions often arise from bioavailability or metabolic instability. Address via:

Pharmacokinetic Studies :

  • Measure plasma half-life using LC-MS/MS.
  • Assess metabolic stability in liver microsomes .

Prodrug Modification : Introduce ester groups to the carboxylic acid to enhance membrane permeability .

Target Engagement Assays : Use fluorescence polarization or SPR to verify binding affinity in physiological conditions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Substitution Patterns : Systematically vary thiophene substituents (e.g., methyl, fluoro) and compare bioactivity (see for biphenyl analogs).
  • Piperidine Modifications : Test piperidine-3-carboxylic acid derivatives (e.g., ethyl ester or amide) to assess solubility vs. activity trade-offs .
  • Computational Modeling : Perform docking studies with target proteins (e.g., kinases) using software like AutoDock to predict binding modes .

Q. How can researchers address discrepancies in spectral data during structural characterization?

Methodological Answer:

  • Dynamic NMR : Resolve overlapping signals by varying temperature or solvent.
  • 2D Techniques (COSY, HSQC) : Assign proton-carbon correlations, especially for piperidine and thiophene moieties .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine ring conformation) using single-crystal diffraction (refer to methods in ) .

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